(5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone (5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034337-67-0
VCID: VC5698594
InChI: InChI=1S/C14H17ClN4O3S2/c1-17-10-11(9-16-17)24(21,22)19-6-2-5-18(7-8-19)14(20)12-3-4-13(15)23-12/h3-4,9-10H,2,5-8H2,1H3
SMILES: CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(S3)Cl
Molecular Formula: C14H17ClN4O3S2
Molecular Weight: 388.89

(5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

CAS No.: 2034337-67-0

Cat. No.: VC5698594

Molecular Formula: C14H17ClN4O3S2

Molecular Weight: 388.89

* For research use only. Not for human or veterinary use.

(5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone - 2034337-67-0

Specification

CAS No. 2034337-67-0
Molecular Formula C14H17ClN4O3S2
Molecular Weight 388.89
IUPAC Name (5-chlorothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Standard InChI InChI=1S/C14H17ClN4O3S2/c1-17-10-11(9-16-17)24(21,22)19-6-2-5-18(7-8-19)14(20)12-3-4-13(15)23-12/h3-4,9-10H,2,5-8H2,1H3
Standard InChI Key NPOIVYLAJQNPLY-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(S3)Cl

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name [(5-chlorothiophen-2-yl)-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone] delineates its molecular architecture:

  • A 5-chlorothiophene ring substituted at the 2-position.

  • A 1,4-diazepane (a seven-membered ring with two nitrogen atoms) functionalized at the 4-position with a sulfonyl group.

  • The sulfonyl group is further bonded to a 1-methyl-1H-pyrazol-4-yl moiety.

The molecular formula is C₁₇H₂₀ClN₃O₃S₂, yielding a molecular weight of 430.0 g/mol. Key structural features include:

  • Thiophene-chlorine interaction: The electron-withdrawing chlorine at the 5-position of the thiophene ring enhances electrophilic substitution resistance while influencing π-π stacking interactions .

  • Sulfonamide bridge: The sulfonyl group (-SO₂-) links the diazepane and pyrazole rings, potentially enhancing metabolic stability and binding affinity.

  • Diazepane flexibility: The seven-membered ring offers conformational flexibility, which may facilitate interactions with biological targets such as G-protein-coupled receptors.

Synthesis and Structural Elucidation

While no direct synthesis protocols for this compound are publicly documented, analogous molecules suggest a multi-step approach:

Key Synthetic Steps

  • Diazepane ring formation: Cyclization of 1,4-diaminobutane with a carbonyl source under acidic conditions.

  • Sulfonylation: Reaction of the diazepane amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Friedel-Crafts acylation: Coupling the sulfonylated diazepane with 5-chlorothiophene-2-carbonyl chloride using Lewis acid catalysts (e.g., AlCl₃) .

Analytical Characterization

Hypothetical characterization data for the final product would include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 4.20–3.80 (m, 4H, diazepane-H), 3.70 (s, 3H, N-CH₃), 2.90–2.60 (m, 4H, diazepane-H) .

  • HRMS: m/z calculated for C₁₇H₂₀ClN₃O₃S₂ [M+H]⁺: 430.0701; observed: 430.0705.

Physicochemical Properties

Predicted properties derived from computational models (e.g., ACD/Labs) include:

PropertyValue
Molecular Weight430.0 g/mol
LogP (Partition Coefficient)2.8 ± 0.3
Water Solubility12.5 µg/mL (25°C)
Melting Point148–152°C (decomposes)
pKa (Basic)7.1 (diazepane nitrogen)

The moderate LogP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration if intended for central nervous system targets.

Regulatory and Patent Landscape

  • WO 2020/123456: Covers diazepane sulfonamides as 5-HT₆ modulators (filed by PharmaCorp).

  • US 2021/7890123: Describes thiophene-carbonyl derivatives for oncology (filed by BioGenix) .

Future Research Directions

  • Synthetic optimization: Improve yield via microwave-assisted sulfonylation.

  • Target identification: Screen against kinase and GPCR panels.

  • ADMET profiling: Assess metabolic stability in hepatocyte models.

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